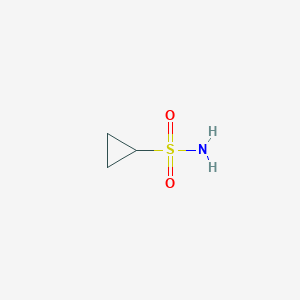

环丙烷磺酰胺

描述

Cyclopropanesulfonamide is a chemical compound with the molecular formula C3H7NO2S . It is used as fine chemicals in various industries including pharmaceutical, agrochemical, aroma, polymer, and electronic industries .

Synthesis Analysis

Cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions . The synthesis involves the reaction of chlorosulfonylisocyanate with t-BuOH, followed by the addition of cyclopropylamine in the presence of triethylamine . The product is then recrystallized from ethyl acetate/hexanes .Molecular Structure Analysis

The molecular structure of Cyclopropanesulfonamide has been characterized using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The chemical reactions of Cyclopropanesulfonamide involve nucleophilic and amidation reactions . More detailed information about its chemical reactions could not be found in the retrieved sources.Physical And Chemical Properties Analysis

Cyclopropanesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 263.1±23.0 °C at 760 mmHg, and a flash point of 112.9±22.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It is soluble in water .科学研究应用

有机中间体

环丙烷磺酰胺是一种含有硼酸酯和磺酰胺基团的有机中间体 . 它可以通过亲核反应和酰胺化反应合成 . 这使其成为各种化学反应中的一种用途广泛的化合物。

晶体结构分析

环丙烷磺酰胺的结构已通过各种技术表征,例如 1H 和 13C NMR、IR、MS 和单晶 X 射线衍射 . 这些技术允许对化合物的晶体学和构象进行分析 .

密度泛函理论 (DFT) 研究

密度泛函理论 (DFT) 已被用于研究环丙烷磺酰胺的分子静电势和前沿分子轨道 . 这有助于进一步阐明该化合物的某些物理和化学性质 .

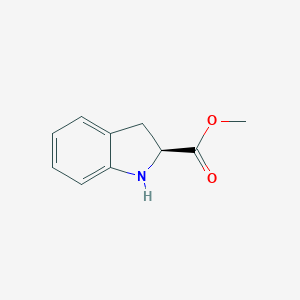

药物合成

环丙烷磺酰胺衍生物已用于药物合成 . 例如,化合物 5d 是环丙烷磺酰胺的衍生物,已被确定为针对 C797S 突变的有效 EGFR 抑制剂 .

细胞周期阻滞

已发现环丙烷磺酰胺衍生物通过上调具有 C797S 突变的细胞中 Cdc25C 蛋白表达来诱导 G2/M 期细胞周期阻滞 . 这使其成为癌症治疗的潜在候选者。

凋亡诱导

作用机制

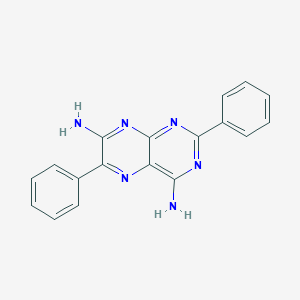

Target of Action

Cyclopropanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme is critical for the synthesis of folate, an essential nutrient for bacteria .

Mode of Action

Cyclopropanesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It interferes with the conversion of PABA to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase , an intermediate of tetrahydrofolic acid (THF) synthesis .

Biochemical Pathways

The inhibition of DHPS by Cyclopropanesulfonamide disrupts the bacterial synthesis of folate . Folate is necessary for the cell to synthesize nucleic acids, which are essential building blocks of DNA and RNA . In its absence, bacterial cells will be unable to divide .

Result of Action

The result of Cyclopropanesulfonamide’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting folate synthesis, it prevents bacterial cells from dividing and proliferating .

安全和危害

Cyclopropanesulfonamide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact with eyes, medical attention should be sought immediately .

未来方向

While specific future directions for Cyclopropanesulfonamide were not found in the retrieved sources, it is worth noting that sulfonamide compounds have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and in the construction of stimulus-responsive drug carriers .

属性

IUPAC Name |

cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPXQIQBQAWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934977 | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154350-29-5, 154350-28-4 | |

| Record name | Cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

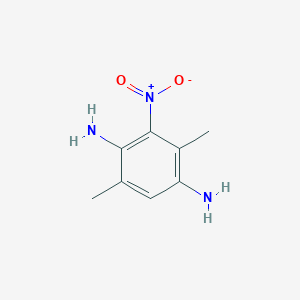

Q1: What synthetic routes are commonly employed to produce cyclopropanesulfonamides?

A1: A practical and efficient three-step synthesis of cyclopropanesulfonamide and its 1-substituted derivatives has been reported []. This method utilizes 3-chloropropanesulfonyl chloride as the starting material. Additionally, several approaches have been employed to incorporate the cyclopropyl moiety into drug molecules, including cycloalkylation, catalytic cyclopropanation of alkenes, the Simmons–Smith reaction, and the use of cyclopropyl-containing building blocks like cyclopropanesulfonamide [].

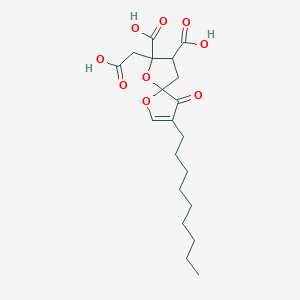

Q2: Could you provide an example of a recent drug incorporating the cyclopropanesulfonamide moiety and discuss its mechanism of action?

A2: AMG-0265, a drug candidate containing the cyclopropanesulfonamide group, targets human glucokinase regulatory protein (GKRP) []. While the exact binding interactions are not detailed in the provided abstract, the crystal structure of human GKRP complexed with AMG-0265 and sorbitol-6-phosphate could offer valuable insights into the drug's mechanism of action.

Q3: What is known about the structural characteristics of cyclopropanesulfonamide derivatives?

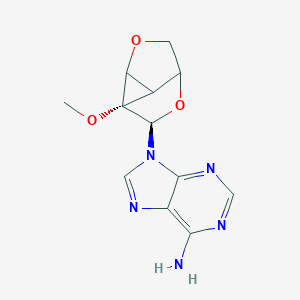

A3: Research has focused on the synthesis and characterization of specific cyclopropanesulfonamide derivatives [, ]. For example, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide has been successfully synthesized and characterized using various techniques including crystal structure analysis and DFT studies [, ]. These studies provide detailed insights into the molecular structure and properties of this specific compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)

![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)